molecular formula C17H17ClN2O2 B5209279 N'-[2-(4-CHLOROPHENYL)ETHYL]-N-(4-METHYLPHENYL)ETHANEDIAMIDE

N'-[2-(4-CHLOROPHENYL)ETHYL]-N-(4-METHYLPHENYL)ETHANEDIAMIDE

Cat. No.: B5209279
M. Wt: 316.8 g/mol
InChI Key: SYNDELZGYGKVEB-UHFFFAOYSA-N
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Description

N’-[2-(4-CHLOROPHENYL)ETHYL]-N-(4-METHYLPHENYL)ETHANEDIAMIDE is a chemical compound known for its unique structure and properties It is characterized by the presence of a chlorophenyl group and a methylphenyl group attached to an ethanediamide backbone

Properties

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-N'-(4-methylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O2/c1-12-2-8-15(9-3-12)20-17(22)16(21)19-11-10-13-4-6-14(18)7-5-13/h2-9H,10-11H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYNDELZGYGKVEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(=O)NCCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(4-CHLOROPHENYL)ETHYL]-N-(4-METHYLPHENYL)ETHANEDIAMIDE typically involves a series of chemical reactions. One common method is the condensation reaction between 4-chlorophenylethylamine and 4-methylphenylacetic acid, followed by the formation of the ethanediamide linkage. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of N’-[2-(4-CHLOROPHENYL)ETHYL]-N-(4-METHYLPHENYL)ETHANEDIAMIDE may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity starting materials and optimized reaction conditions ensures the efficient and cost-effective production of the compound.

Chemical Reactions Analysis

Types of Reactions

N’-[2-(4-CHLOROPHENYL)ETHYL]-N-(4-METHYLPHENYL)ETHANEDIAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The chlorophenyl and methylphenyl groups can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorophenyl and methylphenyl oxides, while reduction may produce corresponding amines.

Scientific Research Applications

N’-[2-(4-CHLOROPHENYL)ETHYL]-N-(4-METHYLPHENYL)ETHANEDIAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N’-[2-(4-CHLOROPHENYL)ETHYL]-N-(4-METHYLPHENYL)ETHANEDIAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

N’-[2-(4-CHLOROPHENYL)ETHYL]-N-(4-METHYLPHENYL)ETHANEDIAMIDE can be compared with other similar compounds, such as:

    N’-[2-(4-CHLOROPHENYL)ETHYL]-N-(4-FLUOROPHENYL)ETHANEDIAMIDE: This compound has a fluorophenyl group instead of a methylphenyl group, which may result in different chemical and biological properties.

    N’-[2-(4-CHLOROPHENYL)ETHYL]-N-(4-METHYLPHENYL)ETHANEDIAMIDE: This compound has a similar structure but may differ in the position or type of substituents on the phenyl rings.

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